SD-6

Descripción

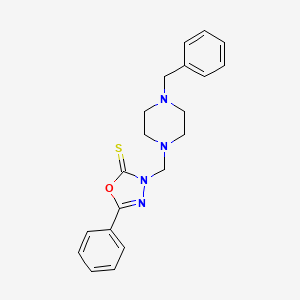

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C20H22N4OS |

|---|---|

Peso molecular |

366.5 g/mol |

Nombre IUPAC |

3-[(4-benzylpiperazin-1-yl)methyl]-5-phenyl-1,3,4-oxadiazole-2-thione |

InChI |

InChI=1S/C20H22N4OS/c26-20-24(21-19(25-20)18-9-5-2-6-10-18)16-23-13-11-22(12-14-23)15-17-7-3-1-4-8-17/h1-10H,11-16H2 |

Clave InChI |

ONVSVBRUYFMQPZ-UHFFFAOYSA-N |

SMILES canónico |

C1CN(CCN1CC2=CC=CC=C2)CN3C(=S)OC(=N3)C4=CC=CC=C4 |

Origen del producto |

United States |

Foundational & Exploratory

what is the function of Sirtuin 6 in DNA repair

An In-depth Technical Guide on the Core Function of Sirtuin 6 in DNA Repair

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sirtuin 6 (SIRT6) is a multifaceted NAD+-dependent enzyme that has emerged as a critical guardian of genomic integrity. Functioning as both a histone/protein deacetylase and a mono-ADP-ribosyltransferase, SIRT6 is intricately involved in multiple DNA repair pathways, including the repair of highly cytotoxic double-strand breaks (DSBs) and the removal of damaged bases. Its capacity to modulate chromatin structure, recruit key repair factors, and enzymatically activate other proteins places it at a crucial intersection of DNA damage response (DDR), metabolism, and aging. This technical guide provides a comprehensive overview of the molecular mechanisms through which SIRT6 governs DNA repair, summarizes key quantitative findings, details relevant experimental protocols, and visualizes the complex signaling networks involved. Understanding these core functions is paramount for developing novel therapeutic strategies targeting genome instability in cancer and age-related diseases.

Introduction: SIRT6 as a Key Modulator of Genomic Stability

The maintenance of genomic stability is essential for cellular homeostasis and organismal longevity. Cells are under constant assault from endogenous and exogenous agents that cause a spectrum of DNA lesions. Failure to accurately repair this damage can lead to mutations, chromosomal aberrations, and cellular senescence or apoptosis, contributing to cancer and aging.[1] The Sirtuin family of proteins, mammalian homologs of the yeast Sir2, are critical regulators of these processes.[2][3]

SIRT6, a predominantly nuclear sirtuin, possesses two key enzymatic activities crucial for its role in DNA repair:

-

NAD+-dependent Deacetylase: SIRT6 removes acetyl groups from specific lysine residues on both histone and non-histone proteins.[4][5] Its primary histone targets include H3K9ac and H3K56ac.[4][5]

-

Mono-ADP-Ribosyltransferase: SIRT6 transfers an ADP-ribose moiety from NAD+ to target proteins, a function critical for activating other enzymes in the DNA damage response.[6][7][8]

Deficiency in SIRT6 leads to profound genomic instability, hypersensitivity to DNA damaging agents, and phenotypes associated with accelerated aging, underscoring its indispensable role in DNA repair.[4][9]

SIRT6 in Major DNA Repair Pathways

SIRT6 is not confined to a single repair mechanism but acts as a versatile coordinator across multiple pathways.

Double-Strand Break (DSB) Repair

DSBs are among the most lethal forms of DNA damage. SIRT6 plays a pivotal role in both major DSB repair pathways: Non-Homologous End Joining (NHEJ) and Homologous Recombination (HR).[6][10] Notably, SIRT6 is one of the earliest factors recruited to DSB sites, arriving within seconds of damage induction, suggesting it functions as a direct DNA damage sensor.[9][11][12] It exhibits a high affinity for the open, single-stranded DNA ends characteristic of breaks, a binding capacity that is independent of its NAD+ cofactor.[9][11]

In the error-prone NHEJ pathway, which predominates in the G1 phase of the cell cycle, SIRT6 facilitates repair by stabilizing key factors at the break site.

-

Recruitment and Stabilization of DNA-PKcs: SIRT6 forms a macromolecular complex with the DNA-dependent protein kinase (DNA-PK).[4][13][14] It interacts directly with the catalytic subunit, DNA-PKcs, an interaction that is resistant to ethidium bromide, indicating it is not mediated by DNA.[13] Upon DNA damage, SIRT6 is required for the efficient mobilization and stabilization of DNA-PKcs at the chromatin surrounding the DSB.[4][13][14] Overexpression of wild-type SIRT6 can increase the association of DNA-PKcs at a DSB by approximately 3-fold.[13]

-

Chromatin Remodeling via H3K9 Deacetylation: In response to DSBs, SIRT6 mediates a global decrease in the acetylation of histone H3 on lysine 9 (H3K9ac).[4][14] This deacetylation is thought to alter chromatin structure, creating an environment conducive to the recruitment and retention of repair factors like DNA-PKcs.[15]

In the high-fidelity HR pathway, active during S and G2 phases, SIRT6 employs both its enzymatic activities to promote efficient repair.

-

Activation of PARP1: Under conditions of oxidative stress, SIRT6 is recruited to DSBs where it physically associates with and activates Poly(ADP-ribose) Polymerase 1 (PARP1).[6][7][8] SIRT6 achieves this by mono-ADP-ribosylating PARP1 on lysine 521, which stimulates PARP1's poly-ADP-ribosylase activity.[3][6][7] Activated PARP1 then facilitates the recruitment of downstream HR factors.[8]

-

Deacetylation of CtIP: SIRT6 deacetylates the C-terminal binding protein (CtBP) interacting protein (CtIP), a key factor in DNA end resection, which is a critical initiating step for HR.[16][17]

-

Recruitment of Chromatin Remodelers: SIRT6 recruits the chromatin remodeler SNF2H to DSBs, which is essential for creating a more accessible chromatin environment for the repair machinery.[5][18] In a coordinated effort, SIRT6 also recruits another remodeler, CHD4, which displaces the heterochromatin protein HP1 from H3K9me3 marks, further promoting chromatin relaxation necessary for HR.[19][20]

Base Excision Repair (BER)

The BER pathway is responsible for correcting small, non-helix-distorting base lesions, often caused by oxidation and alkylation.[1] SIRT6-deficient cells are hypersensitive to agents causing this type of damage.[17] The role of SIRT6 in BER is also critically dependent on its interaction with PARP1.[21][22][23] Mechanistic studies show that SIRT6 regulates BER in a PARP1-dependent manner, likely by stimulating PARP1 activity which then accelerates the recruitment of downstream BER factors like XRCC1.[21] SIRT6 also interacts with key BER components such as Apurinic/Apyrimidinic endonuclease 1 (APE1) and Myosin heavy chain (MYH) DNA glycosylase.[16][24]

Nucleotide Excision Repair (NER)

Recent evidence also implicates SIRT6 in the NER pathway, which repairs bulky, helix-distorting lesions such as those induced by UV radiation. Following UV damage, SIRT6 is recruited to the damage sites. It interacts with and deacetylates Damaged-DNA-Binding protein 2 (DDB2), a key sensor that initiates global genome NER.[25] This deacetylation facilitates the subsequent ubiquitination and removal of DDB2 from the chromatin, allowing the NER machinery to access the lesion and proceed with repair.[26]

Quantitative Data Summary

The functional impact of SIRT6 on DNA repair has been quantified in numerous studies. The following tables summarize key findings.

Table 1: Impact of SIRT6 Modulation on DSB Repair Efficiency

| Experimental System | SIRT6 Modulation | Pathway Assessed | Observed Effect | Reference |

| Human Fibroblasts (I-SceI reporter) | Knockdown (shRNA) | Total DSB Repair | ~4-fold decrease in intact DNA | [4] |

| Presenescent Human Fibroblasts | Overexpression | HR | 3.9-fold stimulation of HR efficiency | [27] |

| Middle-Aged Human Fibroblasts | Overexpression | HR | 1.7-fold stimulation of HR efficiency | [27] |

| Human Cells (ChIP at DSB) | Overexpression | DNA-PKcs Recruitment | ~3-fold increase in DNA-PKcs at DSB | [13] |

| Aged Fibroblasts | Overexpression | BER | Rescued age-related decline to levels of young cells | [21][22] |

Table 2: Key Protein-Protein Interactions of SIRT6 in DNA Repair

| Interacting Protein | Repair Pathway | Nature of Interaction | Functional Consequence | Reference(s) |

| PARP1 | HR, NHEJ, BER | Physical association; Substrate for mono-ADP-ribosylation (on K521) | Stimulation of PARP1's poly-ADP-ribosylase activity | [3][6][7][8] |

| DNA-PKcs | NHEJ | Direct physical association (forms macromolecular complex) | Stabilization of DNA-PKcs at chromatin near DSBs | [4][13][28] |

| CtIP | HR | Substrate for deacetylation | Promotes DNA end resection | [16][17] |

| SNF2H | DSB Repair | Recruitment to DSBs | Chromatin remodeling to facilitate repair | [5][18] |

| CHD4 | HR | Recruitment to DSBs | Chromatin relaxation via HP1 displacement | [19][20] |

| DDB2 | NER | Physical association; Substrate for deacetylation | Promotes DDB2 turnover and NER initiation | [25][26] |

| Ku80 | NHEJ | Physical association | Facilitates Ku80/DNA-PKcs interaction | [29] |

| APE1 / MYH | BER | Forms complex | Maintenance of genomic and telomeric integrity | [16][24][29] |

Detailed Experimental Protocols

The following are generalized protocols for key assays used to elucidate SIRT6 function in DNA repair.

Chromatin Immunoprecipitation (ChIP) to Assess Protein Recruitment to DSBs

This protocol is used to determine if SIRT6 or its partner proteins (e.g., DNA-PKcs) are enriched at sites of DNA damage.

-

Cell Culture and Treatment: Culture cells (e.g., U2OS, HeLa) to ~80% confluency. Induce DSBs using ionizing radiation (e.g., 10 Gy) or a site-specific endonuclease like I-SceI in a reporter cell line.

-

Cross-linking: Immediately after treatment, add formaldehyde to a final concentration of 1% directly to the culture medium. Incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine to a final concentration of 125 mM for 5 minutes.

-

Cell Lysis and Chromatin Shearing: Harvest and wash cells with ice-cold PBS. Lyse cells and isolate nuclei. Resuspend nuclei in a shearing buffer (containing SDS) and sonicate the chromatin to an average fragment size of 200-800 bp.

-

Immunoprecipitation (IP): Pre-clear the chromatin lysate with Protein A/G beads. Incubate a portion of the lysate overnight at 4°C with an antibody specific to the protein of interest (e.g., anti-SIRT6, anti-DNA-PKcs). Use a non-specific IgG as a negative control.

-

Immune Complex Capture: Add Protein A/G beads to the antibody-chromatin mixture and incubate for 2-4 hours to capture the immune complexes.

-

Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the formaldehyde cross-links by incubating at 65°C overnight with NaCl. Treat with RNase A and Proteinase K to remove RNA and protein.

-

DNA Purification: Purify the DNA using phenol-chloroform extraction or a commercial column kit.

-

Analysis: Analyze the enrichment of specific DNA sequences using quantitative PCR (qPCR) with primers flanking the DSB site. Results are typically expressed as a percentage of the input DNA.

GFP-Based Reporter Assay for DSB Repair Efficiency

This assay measures the efficiency of a specific DSB repair pathway (NHEJ or HR) by monitoring the reconstitution of a functional GFP gene.

-

Cell Line: Use a cell line (e.g., U2OS-DR-GFP for HR, U2OS-EJ5-GFP for NHEJ) that has a stably integrated reporter construct. The construct contains a mutated GFP gene and a recognition site for the I-SceI endonuclease.

-

Transfection: Co-transfect the cells with a plasmid expressing I-SceI to induce a site-specific DSB in the reporter construct. Simultaneously, transfect plasmids to overexpress or knockdown SIRT6.

-

Incubation: Culture the cells for 48-72 hours to allow for DNA repair and expression of GFP.

-

Flow Cytometry: Harvest the cells, wash with PBS, and resuspend in FACS buffer.

-

Analysis: Analyze the percentage of GFP-positive cells using a flow cytometer. The percentage of GFP-positive cells is directly proportional to the efficiency of the specific repair pathway being assayed.

Co-Immunoprecipitation (Co-IP) for Protein Interactions

This protocol is used to verify the physical interaction between SIRT6 and a putative partner protein (e.g., PARP1, DNA-PKcs).

-

Cell Lysis: Lyse cells expressing the proteins of interest in a non-denaturing lysis buffer containing protease inhibitors.

-

Immunoprecipitation: Incubate the cell lysate with an antibody against the "bait" protein (e.g., anti-SIRT6) overnight at 4°C.

-

Immune Complex Capture: Add Protein A/G beads to capture the antibody-protein complexes.

-

Washes: Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against the "prey" protein (e.g., anti-PARP1) to confirm its presence in the complex.

Conclusion and Therapeutic Implications

SIRT6 is a master regulator of the DNA damage response, employing its dual enzymatic activities to orchestrate repair across multiple critical pathways. It acts as a damage sensor, a chromatin remodeler, and an activator of key repair enzymes. Its central role in maintaining genomic stability has significant implications for drug development:

-

Cancer Therapy: Many cancer cells have compromised DNA repair pathways, making them reliant on the remaining ones. Downregulation of SIRT6 is observed in several cancers, contributing to tumor progression.[2] Conversely, in other contexts, high SIRT6 levels are associated with resistance to chemotherapy by enhancing DNA repair.[24] Therefore, both SIRT6 activators (to enhance stability in pre-cancerous states) and inhibitors (to sensitize cancer cells to DNA damaging agents like PARP inhibitors or radiation) represent promising therapeutic avenues.[20][24]

-

Aging and Age-Related Diseases: The efficiency of DNA repair, particularly DSB repair, declines with age, and this is correlated with a decrease in SIRT6 expression.[21][27][30] Overexpression of SIRT6 can rescue the age-related decline in HR and BER.[21][27][31] This positions SIRT6 activation as a potential strategy to counteract age-related genomic instability and delay the onset of associated pathologies.

Future research should focus on developing specific and potent small-molecule modulators of SIRT6 and further elucidating the complex interplay between its deacetylation and mono-ADP-ribosylation activities in different cellular contexts. A deeper understanding of SIRT6 regulation and function will undoubtedly unlock new therapeutic opportunities for a wide range of human diseases rooted in genomic instability.

References

- 1. Sirtuins at the Breaking Point: SIRT6 in DNA Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of SIRT6 in tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. austinpublishinggroup.com [austinpublishinggroup.com]

- 4. SIRT6 stabilizes DNA-dependent Protein Kinase at chromatin for DNA double-strand break repair | Aging [aging-us.com]

- 5. Chromatin and beyond: the multitasking roles for SIRT6 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 34.237.233.138 [34.237.233.138]

- 7. SIRT6 promotes DNA repair under stress by activating PARP1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. SIRT6 promotes DNA repair under stress by activating PARP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SIRT6 is a DNA double-strand break sensor | eLife [elifesciences.org]

- 10. Sirtuin 6 - Wikipedia [en.wikipedia.org]

- 11. SIRT6 is a DNA double-strand break sensor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. SIRT6 stabilizes DNA-dependent Protein Kinase at chromatin for DNA double-strand break repair - PMC [pmc.ncbi.nlm.nih.gov]

- 14. SIRT6 stabilizes DNA-dependent protein kinase at chromatin for DNA double-strand break repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

- 16. researchgate.net [researchgate.net]

- 17. tandfonline.com [tandfonline.com]

- 18. Sirtuins in metabolism, DNA repair and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. SIRT6 coordinates with CHD4 to promote chromatin relaxation and DNA repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. SIRT6 coordinates with CHD4 to promote chromatin relaxation and DNA repair - PMC [pmc.ncbi.nlm.nih.gov]

- 21. SIRT6 rescues the age related decline in base excision repair in a PARP1-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 22. SIRT6 rescues the age related decline in base excision repair in a PARP1-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. tandfonline.com [tandfonline.com]

- 24. mdpi.com [mdpi.com]

- 25. academic.oup.com [academic.oup.com]

- 26. researchgate.net [researchgate.net]

- 27. pnas.org [pnas.org]

- 28. researchgate.net [researchgate.net]

- 29. SIRT6, a Mammalian Deacylase with Multitasking Abilities - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Sirtuin 6 (SIRT6) rescues the decline of homologous recombination repair during replicative senescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Sirtuin 6: linking longevity with genome and epigenome stability - PMC [pmc.ncbi.nlm.nih.gov]

The Role of SIRT6 in Cellular Senescence and Aging: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sirtuin 6 (SIRT6), an NAD+-dependent deacetylase and mono-ADP-ribosyltransferase, has emerged as a critical regulator of cellular homeostasis, with profound implications for aging and age-related diseases. This technical guide provides an in-depth examination of the multifaceted role of SIRT6 in cellular senescence and the aging process. It consolidates key quantitative data, details essential experimental methodologies, and illustrates the complex signaling networks in which SIRT6 participates. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of aging biology and therapeutic development.

Introduction

Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental hallmark of aging. Senescent cells accumulate in tissues over time, contributing to age-related decline in function and the pathogenesis of numerous diseases. SIRT6 has been identified as a key longevity-associated protein, playing a crucial role in maintaining genomic stability, regulating metabolic pathways, and modulating inflammatory responses, all of which are intricately linked to the senescence program.[1][2] Understanding the molecular mechanisms governed by SIRT6 is paramount for the development of novel therapeutic interventions to promote healthy aging.

Core Functions of SIRT6 in Counteracting Cellular Senescence

SIRT6 exerts its anti-senescence effects through a variety of molecular mechanisms, primarily centered around its enzymatic activities. These include histone deacetylation, particularly of H3K9ac and H3K56ac, and mono-ADP-ribosylation of target proteins.[2]

Genomic Stability and DNA Repair

A primary driver of cellular senescence is the accumulation of DNA damage. SIRT6 is a key player in the DNA damage response (DDR), contributing to the efficient repair of DNA double-strand breaks (DSBs).[3] It is recruited to sites of DNA damage where it facilitates the recruitment and stabilization of DNA repair factors such as DNA-dependent protein kinase (DNA-PK).[3][4] Furthermore, SIRT6 can mono-ADP-ribosylate and activate PARP1, a critical enzyme in DNA repair.[5] The decline in DNA repair efficiency observed with age can be rescued by SIRT6 activation, highlighting its therapeutic potential.[6][7]

Telomere Maintenance

Telomere attrition is another potent inducer of cellular senescence. SIRT6 is essential for maintaining telomere integrity. It deacetylates H3K9ac at telomeric chromatin, which is crucial for the proper association of telomere-associated proteins and the prevention of telomere dysfunction.[8][9] Loss of SIRT6 leads to telomere shortening and dysfunction, contributing to premature senescence.[10] Conversely, overexpression of SIRT6 can enhance telomerase activity and protect against telomere damage.[11]

Chromatin Regulation and Gene Expression

SIRT6-mediated deacetylation of histones leads to a more condensed chromatin structure, which is generally associated with transcriptional repression. This is particularly important in the context of the Senescence-Associated Secretory Phenotype (SASP), a pro-inflammatory secretome characteristic of senescent cells. SIRT6 can repress the expression of SASP factors, in part through its regulation of the NF-κB signaling pathway.[12][13][14]

Key Signaling Pathways Modulated by SIRT6

SIRT6 is a central node in several signaling pathways that are fundamental to the aging process.

NF-κB Signaling

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a master regulator of inflammation and is often hyperactivated during aging and in senescent cells. SIRT6 acts as a potent inhibitor of NF-κB signaling. It directly interacts with the RELA/p65 subunit of NF-κB and deacetylates H3K9ac at the promoters of NF-κB target genes, thereby repressing their transcription.[15][16] This inhibitory action on NF-κB is a key mechanism by which SIRT6 suppresses the pro-inflammatory aspects of senescence.[17]

References

- 1. researchgate.net [researchgate.net]

- 2. The Role and Molecular Pathways of SIRT6 in Senescence and Age-related Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SIRT6 stabilizes DNA-dependent Protein Kinase at chromatin for DNA double-strand break repair | Aging [aging-us.com]

- 4. SIRT6 stabilizes DNA-dependent Protein Kinase at chromatin for DNA double-strand break repair - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SIRT6 is Responsible for More Efficient DNA Double-Strand Break Repair in Long-Lived Species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SIRT6 activation rescues the age-related decline in DNA damage repair in primary human chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SIRT6 rescues the age related decline in base excision repair in a PARP1-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SIRT6 is required for maintenance of telomere position effect in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Telomeres and sirtuins: at the end we meet again - PMC [pmc.ncbi.nlm.nih.gov]

- 10. SIRT6 participates in the quality control of aged oocytes via modulating telomere function - PMC [pmc.ncbi.nlm.nih.gov]

- 11. SIRT6 enhances telomerase activity to protect against DNA damage and senescence in hypertrophic ligamentum flavum cells from lumbar spinal stenosis patients - PMC [pmc.ncbi.nlm.nih.gov]

- 12. SIRT6 loss causes intervertebral disc degeneration in mice by promoting senescence and SASP status - PMC [pmc.ncbi.nlm.nih.gov]

- 13. SIRT6 loss causes intervertebral disc degeneration in mice by promoting senescence and SASP status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. SIRT6 links histone H3 lysine 9 deacetylation to control of NF-κB dependent gene expression and organismal lifespan - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. SIRT6 promotes ferroptosis and attenuates glycolysis in pancreatic cancer through regulation of the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

Sirtuin 6: A Multifaceted Enzyme at the Crossroads of Cellular Homeostasis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Sirtuin 6 (SIRT6) has emerged as a critical regulator of a wide array of cellular processes, positioning it as a key therapeutic target for age-related diseases, metabolic disorders, and cancer. This NAD+-dependent enzyme possesses a diverse catalytic repertoire, including deacetylation, long-chain deacylation, and mono-ADP-ribosylation, allowing it to modulate the function of a multitude of histone and non-histone substrates.[1][2][3] This guide provides a comprehensive overview of SIRT6's enzymatic activities, its known substrates, and the intricate signaling pathways it governs. Furthermore, it details key experimental protocols for studying its function and presents visual representations of its molecular interactions and experimental workflows.

Core Enzymatic Activities and Substrate Specificity

SIRT6 is a stress-responsive protein that functions as a deacetylase and mono-ADP ribosyltransferase.[2] Its enzymatic activity is intrinsically linked to the cellular NAD+ pool, positioning it as a sensor of the cell's metabolic state.[3][4] While initially characterized for its weak deacetylase activity, subsequent research has revealed a more complex enzymatic profile.[3][5]

Deacetylation: SIRT6 was first identified as a histone deacetylase with specificity for acetylated lysine 9 on histone H3 (H3K9ac) and H3K56ac.[5][6] This activity is crucial for its roles in genomic stability, DNA repair, and transcriptional regulation.[2][7] Notably, the deacetylase activity of SIRT6 is significantly enhanced in the context of the nucleosome, suggesting a preference for structured chromatin substrates over free histone peptides.[4][8]

Deacylation: A significant breakthrough in understanding SIRT6 function was the discovery of its robust long-chain fatty deacylase activity.[3][4] SIRT6 can efficiently remove acyl groups, such as myristoyl and palmitoyl, from lysine residues.[3] This activity is often more efficient than its deacetylation activity in vitro and is implicated in the regulation of protein secretion and metabolism.[4][9] The binding of free fatty acids can allosterically activate SIRT6's deacetylase activity, highlighting a sophisticated interplay between cellular metabolism and epigenetic regulation.[3][4]

Mono-ADP-ribosylation: SIRT6 also possesses mono-ADP-ribosyltransferase activity, which is particularly relevant in the context of the DNA damage response.[2][10] Upon DNA damage, SIRT6 can transfer a single ADP-ribose moiety to target proteins, including itself and PARP1, to facilitate DNA repair processes.[2][10] Recent studies suggest that this activity is stimulated by binding to double-strand DNA ends and may target polyhistidine repeat tracts in substrate proteins.[10][11][12] However, some research suggests this activity is significantly weaker than its deacetylase function and may represent an inefficient side reaction.[13]

Quantitative Analysis of SIRT6 Enzymatic Activity

The following tables summarize the known substrates of SIRT6 and the quantitative data associated with its enzymatic activities.

| Substrate Type | Substrate | Site of Modification | Enzymatic Activity | Biological Context | Reference |

| Histone | Histone H3 | Lysine 9 (K9) | Deacetylation, Deacylation | Genomic stability, Transcriptional repression, DNA repair | [4][6] |

| Histone | Histone H3 | Lysine 56 (K56) | Deacetylation | Genomic stability, Telomere maintenance | [4][6] |

| Histone | Histone H3 | Lysine 18 (K18) | Deacetylation, Deacylation | Gene regulation, Mitotic fidelity | [4][14] |

| Histone | Histone H3 | Lysine 27 (K27) | Deacylation | Gene regulation | [4] |

| Non-Histone | PARP1 | Lysine 521 (K521) | Mono-ADP-ribosylation | DNA damage response | [10] |

| Non-Histone | GCN5 | - | Deacetylation | Regulation of gluconeogenesis | [15] |

| Non-Histone | CtIP | - | Deacetylation | DNA double-strand break repair | [16] |

| Non-Histone | Nicotinamide N-methyltransferase (NNMT) | - | Deacetylation | Metabolic regulation | [17] |

| Non-Histone | Tumor Necrosis Factor α (TNF-α) | - | Deacylation | Protein secretion, Inflammation | [4] |

| Substrate | Enzyme Variant | Kinetic Parameter | Value | Unit | Reference | | --- | --- | --- | --- | --- | | H3K9Ac peptide | SIRT6 WT | kcat/Km | 3.4 | M⁻¹s⁻¹ |[9] | | H3K9Ac peptide | SIRT6 G60A | kcat/Km | 0.18 | M⁻¹s⁻¹ |[9] | | H3K9 myristoyl peptide | SIRT6 WT | kcat/Km | 9,100 | M⁻¹s⁻¹ |[9] | | H3K9 myristoyl peptide | SIRT6 G60A | kcat/Km | 2,700 | M⁻¹s⁻¹ |[9] | | NAD+ (in presence of 1 mM H3K9 acetyl peptide) | SIRT6 WT | Kd | 30.3 ± 3.2 | µM |[9] | | NAD+ (in presence of 1 mM H3K9 acetyl peptide) | SIRT6 G60A | Kd | 634 ± 91 | µM |[9] | | NAD+ (in absence of acetylated substrate) | SIRT6 WT | Kd | 27 ± 1 | µM |[18] |

Key Signaling Pathways Regulated by SIRT6

SIRT6 is a central node in a complex network of signaling pathways that govern cellular health and longevity. Its multifaceted enzymatic activities allow it to influence a diverse range of physiological processes.

DNA Damage Repair and Genomic Stability

SIRT6 plays a pivotal role in maintaining genomic integrity by participating in multiple DNA repair pathways, including base excision repair and double-strand break repair.[2] It facilitates the recruitment of DNA repair factors to sites of damage and its mono-ADP-ribosyltransferase activity is crucial for activating PARP1, a key enzyme in DNA repair.[2][3] By deacetylating H3K56ac at telomeres, SIRT6 also helps to preserve telomere integrity and prevent cellular senescence.[4][7]

Metabolism and Inflammation

SIRT6 is a key regulator of glucose and lipid metabolism. It suppresses glycolysis by deacetylating H3K9ac at the promoters of glycolytic genes and acts as a corepressor of the transcription factor HIF-1α.[14] In the context of lipid metabolism, SIRT6 promotes the beta-oxidation of fatty acids.[3] Furthermore, SIRT6 exerts anti-inflammatory effects by repressing the activity of NF-κB, a master regulator of inflammation.[14]

Experimental Protocols for Studying SIRT6 Activity

A variety of in vitro assays have been developed to measure the enzymatic activity of SIRT6 and to screen for its modulators.[5][6]

HPLC-Based Deacetylation Assay

This is one of the most common methods for quantifying SIRT6 deacetylase activity.[6] It relies on the separation and quantification of the acetylated substrate and the deacetylated product by high-performance liquid chromatography (HPLC).

Protocol Outline:

-

Reaction Setup:

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-90 minutes).[6]

-

Reaction Termination: Stop the reaction by adding a quenching solution, such as formic acid.[6]

-

Analysis:

Fluorogenic Deacetylation Assay

This high-throughput assay utilizes a fluorogenic substrate that becomes fluorescent upon deacetylation and subsequent enzymatic development.[6]

Protocol Outline:

-

Reaction Setup:

-

Incubation: Incubate the plate at 37°C for a specified time.[6]

-

Development: Add a developer solution that cleaves the deacetylated substrate, releasing a fluorescent molecule.[6]

-

Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.[6]

SIRT6-Magnetic Beads Deacetylation Assay

This method involves immobilizing SIRT6 on magnetic beads, which can then be used to capture and identify substrates or modulators from complex mixtures.[6]

Protocol Outline:

-

SIRT6 Immobilization:

-

Deacetylation Reaction:

-

Analysis:

-

Analyze the supernatant for the presence of the deacetylated product using methods like HPLC-MS.[6]

-

Conclusion

SIRT6 stands as a testament to the intricate regulatory mechanisms that govern cellular function. Its diverse enzymatic activities and its central role in critical signaling pathways underscore its importance in maintaining health and preventing disease. The continued exploration of SIRT6 biology, aided by the robust experimental methodologies outlined in this guide, holds immense promise for the development of novel therapeutic strategies targeting a wide range of human pathologies. The detailed understanding of its substrates and the quantitative aspects of its enzymatic activity will be instrumental in designing specific and effective modulators for therapeutic intervention.

References

- 1. SIRT6 in Aging, Metabolism, Inflammation and Cardiovascular Diseases [aginganddisease.org]

- 2. Sirtuin 6 - Wikipedia [en.wikipedia.org]

- 3. Biological and catalytic functions of sirtuin 6 as targets for small-molecule modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Sirtuin 6 (SIRT6) Activity Assays | Springer Nature Experiments [experiments.springernature.com]

- 6. Sirtuin 6 (SIRT6) Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Role and Molecular Pathways of SIRT6 in Senescence and Age-related Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structural and enzymatic plasticity of SIRT6 deacylase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identifying the functional contribution of the defatty-acylase activity of SIRT6 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. DNA stimulates the deacetylase SIRT6 to mono-ADP-ribosylate proteins with histidine repeats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. DNA stimulates SIRT6 to mono-ADP-ribosylate proteins within histidine repeats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. SIRT1 and SIRT6 Signaling Pathways in Cardiovascular Disease Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. austinpublishinggroup.com [austinpublishinggroup.com]

- 17. SIRT6 deacetylase activity regulates NAMPT activity and NAD(P)(H) pools in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Structure and Biochemical Functions of SIRT6 - PMC [pmc.ncbi.nlm.nih.gov]

The Core Architecture of SIRT6: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure and domains of Sirtuin 6 (SIRT6), a critical enzyme in cellular regulation. This document details the protein's core domains, enzymatic activities, and its involvement in key signaling pathways, presenting quantitative data in structured tables, outlining experimental methodologies, and visualizing complex biological processes.

SIRT6 Protein Structure and Domains

Human SIRT6 is a 355-amino acid protein that is predominantly localized in the nucleus.[1][2] It is a member of the sirtuin family of NAD+-dependent enzymes, which play crucial roles in processes such as gene silencing, DNA repair, and metabolism.[3] The structure of SIRT6 can be broadly divided into three key regions: a central catalytic core domain, flanked by an N-terminal extension (NTE) and a C-terminal extension (CTE).[2]

Domain Architecture

The structural organization of human SIRT6 is essential for its diverse functions. The precise boundaries of these domains are as follows:

| Domain | Residue Boundaries | Key Structural Features |

| N-Terminal Extension (NTE) | 1-24 | Largely unstructured, but critical for chromatin association and catalytic activity.[4] |

| Catalytic Core Domain | 25-272 | Contains a large Rossmann fold for NAD+ binding (residues 25-128 and 191-266) and a smaller zinc-binding motif.[2][5] |

| C-Terminal Extension (CTE) | 273-355 | Intrinsically disordered region that contains a nuclear localization signal and is involved in DNA binding.[4] |

The catalytic core is characterized by a splayed zinc-binding domain and the absence of a helix bundle that is present in other sirtuins, which connects the zinc-binding motif and the Rossmann fold domain.[6] SIRT6 also uniquely possesses a stable single helix instead of the conserved, flexible NAD+-binding loop found in other sirtuins.[6]

Enzymatic Activities and Quantitative Data

SIRT6 exhibits multiple enzymatic activities, primarily as a deacetylase, a long-chain fatty acid deacylase, and a mono-ADP-ribosyltransferase.[3][7] Its deacetylase activity is notably weaker in vitro compared to other sirtuins but is significantly stimulated by long-chain free fatty acids and its association with nucleosomes.[3][8]

Quantitative Enzymatic Parameters

The following table summarizes key quantitative data related to the enzymatic activities of SIRT6.

| Activity | Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Activators |

| Deacetylation | H3K9ac peptide | 0.003 | 400 | 7.5 | Long-chain fatty acids (e.g., myristic acid)[9] |

| H3K9ac peptide + Myristic Acid | - | 9 | 230 | - | |

| H3K56ac | - | - | - | - | |

| Deacylation | Myristoylated H3K9 peptide | 0.008 | 20 | 400 | - |

| NAD+ Binding | NAD+ | - | 27 ± 1 | - | - |

Note: Kinetic parameters can vary depending on the specific assay conditions and substrates used.

Key Signaling Pathways Involving SIRT6

SIRT6 is a critical regulator in several major signaling pathways, impacting cellular responses to stress, DNA damage, and metabolic changes.

NF-κB Signaling Pathway

SIRT6 acts as a negative regulator of the NF-κB pathway. It interacts directly with the RELA (p65) subunit of NF-κB and is recruited to the promoters of NF-κB target genes.[10] There, it deacetylates histone H3 at lysine 9 (H3K9ac), leading to transcriptional repression of pro-inflammatory genes.[1][10]

DNA Double-Strand Break Repair

SIRT6 plays a crucial role in the repair of DNA double-strand breaks (DSBs) through both non-homologous end joining (NHEJ) and homologous recombination (HR).[11] It is rapidly recruited to sites of DNA damage, where it facilitates the recruitment of other repair factors like PARP1 and promotes chromatin remodeling to allow for efficient repair.[3]

HIF1α Signaling Pathway

SIRT6 also functions as a corepressor of the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF1α).[12] By deacetylating H3K9ac at the promoters of HIF1α target genes, SIRT6 represses the expression of genes involved in glycolysis.[12][13] This regulation is critical for maintaining metabolic homeostasis.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of SIRT6.

HPLC-Based Deacetylation Assay

This assay quantitatively measures the deacetylase activity of SIRT6 by separating and quantifying the acetylated substrate and deacetylated product using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Purified recombinant SIRT6 protein

-

Acetylated peptide substrate (e.g., H3K9ac peptide)

-

NAD+

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM DTT)

-

Quenching solution (e.g., 10% trifluoroacetic acid)

-

HPLC system with a C18 reverse-phase column

Protocol:

-

Prepare a reaction mixture containing the assay buffer, NAD+ (final concentration ~500 µM), and the acetylated peptide substrate (final concentration will vary for kinetic studies).

-

Initiate the reaction by adding purified SIRT6 (final concentration ~0.5-1 µM).

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding the quenching solution.

-

Centrifuge the samples to pellet any precipitated protein.

-

Inject the supernatant into the HPLC system.

-

Separate the acetylated and deacetylated peptides using a suitable gradient of acetonitrile in water with 0.1% trifluoroacetic acid.

-

Monitor the elution profile at 214 nm or 280 nm.

-

Quantify the peak areas corresponding to the substrate and product to determine the percentage of conversion and calculate the reaction rate.

Fluorometric Deacylation Assay

This high-throughput assay measures the deacylase activity of SIRT6 using a fluorogenic substrate.

Materials:

-

Purified recombinant SIRT6 protein

-

Fluorogenic acylated peptide substrate (e.g., a myristoylated peptide linked to a fluorophore like AMC)

-

NAD+

-

Assay buffer

-

Developer solution (containing a protease to cleave the deacetylated peptide and release the fluorophore)

-

96-well black microplate

-

Fluorescence microplate reader

Protocol:

-

In a 96-well plate, add the assay buffer, NAD+ (final concentration ~3 mM), and the fluorogenic substrate (final concentration ~400 µM).

-

Add any potential inhibitors or activators to the respective wells.

-

Initiate the reaction by adding purified SIRT6.

-

Incubate the plate at 37°C for 60-90 minutes.

-

Add the developer solution to each well and incubate at room temperature for 30 minutes.

-

Measure the fluorescence intensity using an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[14]

-

The fluorescence signal is directly proportional to the deacylase activity of SIRT6.

Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions

This technique is used to identify and validate the interaction of SIRT6 with its binding partners in a cellular context.

Materials:

-

Cells expressing tagged SIRT6 (e.g., FLAG-SIRT6 or HA-SIRT6)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibody against the tag (e.g., anti-FLAG or anti-HA antibody) or an antibody against the endogenous interacting protein.

-

Protein A/G magnetic beads or agarose beads

-

Wash buffer (e.g., lysis buffer with lower detergent concentration)

-

Elution buffer (e.g., SDS-PAGE sample buffer or a competitive peptide)

-

Western blotting reagents

Protocol:

-

Lyse the cells expressing the protein of interest to release cellular proteins.

-

Pre-clear the cell lysate by incubating with protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the specific antibody overnight at 4°C with gentle rotation to form antibody-antigen complexes.

-

Add protein A/G beads to the lysate and incubate for 1-2 hours to capture the antibody-antigen complexes.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads using elution buffer.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against SIRT6 and the putative interacting protein.

This guide provides a foundational understanding of the SIRT6 protein's structure, function, and regulatory roles. The provided data and protocols serve as a valuable resource for researchers investigating the multifaceted nature of this critical enzyme and its potential as a therapeutic target.

References

- 1. SIRT6 links histone H3 lysine 9 deacetylation to NF-kappaB-dependent gene expression and organismal life span - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Shedding light on structure, function and regulation of human sirtuins: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uniprot.org [uniprot.org]

- 4. FUNCTIONAL DISSECTION OF SIRT6: IDENTIFICATION OF DOMAINS THAT REGULATE HISTONE DEACETYLASE ACTIVITY AND CHROMATIN LOCALIZATION - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. rcsb.org [rcsb.org]

- 7. Sirtuin 6 (SIRT6) Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activation of the protein deacetylase SIRT6 by long-chain fatty acids and widespread deacylation by mammalian sirtuins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanism of activation for the sirtuin 6 protein deacylase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. SIRT6 links histone H3 lysine 9 deacetylation to control of NF-κB dependent gene expression and organismal lifespan - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sirtuin 6: linking longevity with genome and epigenome stability - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Histone Deacetylase SIRT6 Regulates Glucose Homeostasis via Hif1α - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The histone deacetylase Sirt6 regulates glucose homeostasis via Hif1alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

SIRT6 gene expression and regulation in different tissues

SIRT6 Gene Expression and Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the sirtuin 6 (SIRT6) gene, covering its expression across different tissues, the complex mechanisms governing its regulation, and its pivotal role in critical signaling pathways. Detailed experimental protocols for studying SIRT6 are also provided to facilitate further research and therapeutic development.

SIRT6 Gene Expression

SIRT6 is a stress-responsive protein deacetylase and mono-ADP ribosyltransferase.[1] Its expression is observed in a wide range of tissues, although the levels can vary significantly. Understanding the tissue-specific expression of SIRT6 is crucial for elucidating its physiological roles and for the development of targeted therapies.

Quantitative Expression Data in Human Tissues

The following tables summarize the mRNA and protein expression levels of SIRT6 in various human tissues, based on data from the Human Protein Atlas and the Genotype-Tissue Expression (GTEx) project.[2][3]

Table 1: SIRT6 mRNA Expression in Human Tissues

| Tissue Group | Tissue | Normalized TPM (nTPM) | Specificity |

| Nervous System | Cerebral Cortex | 35.5 | Low tissue specificity |

| Cerebellum | 28.9 | Low tissue specificity | |

| Basal Ganglia | 32.1 | Low tissue specificity | |

| Endocrine | Thyroid Gland | 40.2 | Low tissue specificity |

| Adrenal Gland | 38.7 | Low tissue specificity | |

| Respiratory | Lung | 36.4 | Low tissue specificity |

| Cardiovascular | Heart Muscle | 33.1 | Low tissue specificity |

| Gastrointestinal | Esophagus | 34.9 | Low tissue specificity |

| Stomach | 35.8 | Low tissue specificity | |

| Small Intestine | 37.6 | Low tissue specificity | |

| Colon | 35.1 | Low tissue specificity | |

| Liver | 31.8 | Low tissue specificity | |

| Renal & Urinary | Kidney | 34.5 | Low tissue specificity |

| Male Reproductive | Testis | 45.1 | Low tissue specificity |

| Prostate | 39.8 | Low tissue specificity | |

| Female Repro. | Ovary | 38.2 | Low tissue specificity |

| Uterus | 36.7 | Low tissue specificity | |

| Connective & Soft | Adipose Tissue | 38.5 | Low tissue specificity |

| Musculoskeletal | Skeletal Muscle | 30.7 | Low tissue specificity |

| Immune System | Spleen | 39.1 | Low tissue specificity |

| Lymph Node | 40.5 | Low tissue specificity | |

| Bone Marrow | 41.2 | Low tissue specificity | |

| Integumentary | Skin | 34.2 | Low tissue specificity |

Data sourced from the Human Protein Atlas consensus dataset, combining HPA and GTEx data.[2] nTPM stands for normalized Transcripts Per Million.

Table 2: SIRT6 Protein Expression in Human Tissues

| Tissue | Expression Level | Location |

| Cerebral Cortex | Medium | Nuclear |

| Heart Muscle | Medium | Nuclear |

| Kidney | Medium | Nuclear |

| Liver | Medium | Nuclear |

| Lung | Medium | Nuclear |

| Spleen | High | Nuclear |

| Tonsil | High | Nuclear |

| Bone Marrow | High | Nuclear |

| Testis | High | Nuclear |

| Prostate | Medium | Nuclear |

| Adipose Tissue | Medium | Nuclear |

This summary is based on knowledge-based annotation of immunohistochemistry data from the Human Protein Atlas.[2][3] SIRT6 shows ubiquitous nuclear expression.[2][3]

Regulation of SIRT6 Expression

The expression and activity of SIRT6 are tightly controlled at multiple levels, including transcription, mRNA stability, and post-translational modifications. This complex regulatory network allows cells to fine-tune SIRT6 levels in response to various stimuli and metabolic states.

Transcriptional Regulation

Several transcription factors are known to bind to the SIRT6 promoter and regulate its expression.

-

Positive Regulators:

-

Negative Regulators (Co-repression):

-

HIF-1α (Hypoxia-inducible factor-1α): SIRT6 acts as a corepressor for HIF-1α, a master regulator of glycolysis.[9][10] By deacetylating H3K9 at the promoters of glycolytic genes, SIRT6 represses their expression.[10]

-

c-Myc: SIRT6 co-represses the transcription factor c-Myc, particularly for genes involved in ribosomal metabolism, by deacetylating H3K56ac.[10][11]

-

NF-κB (Nuclear factor κB): SIRT6 interacts with the RELA subunit of NF-κB and deacetylates H3K9ac at the promoters of NF-κB target genes to suppress their expression and inhibit inflammation.[10][12][13]

-

Post-Transcriptional Regulation by microRNAs

SIRT6 expression is also regulated at the post-transcriptional level by microRNAs (miRNAs), which bind to the 3' untranslated region (UTR) of SIRT6 mRNA, leading to its degradation or translational repression. Several miRNAs have been identified as negative regulators of SIRT6.[4][14]

Table 3: microRNAs Regulating SIRT6

| microRNA | Effect on SIRT6 mRNA | Reference |

| miR-33a/b | Reduces stability | [4] |

| miR-34a | Reduces stability | [4] |

| miR-122 | Reduces stability | [4][5][14] |

| miR-766 | Reduces stability | [4] |

Post-Translational Modifications (PTMs)

The enzymatic activity and protein-protein interactions of SIRT6 are modulated by various post-translational modifications, adding another layer of regulation.

-

Phosphorylation: Phosphorylation of SIRT6 can affect its interaction with specific protein partners.[15]

-

SUMOylation: Small ubiquitin-like modification (SUMOylation) of SIRT6 is important for its interaction with c-Myc and the subsequent deacetylation of H3K56ac at Myc-target genes.[14]

-

Nitration: Peroxynitrite, a reactive nitrogen species, can cause nitrative modification of SIRT6, leading to the inhibition of its deacetylase activity.[15] This suggests that SIRT6 function can be altered during pathological processes involving oxidative and nitrative stress.[15]

-

Sulfenylation: In monocytes, SIRT6 can be modified by sulfenylation on Cys144 in response to LPS stimulation, which reduces its deacetylase activity and increases glycolysis.[16]

SIRT6 in Cellular Signaling Pathways

SIRT6 is a critical node in several signaling pathways that are fundamental to cellular homeostasis, longevity, and disease. Its enzymatic activities, including deacetylation and mono-ADP-ribosylation, allow it to influence metabolism, DNA repair, and inflammation.[1][17][18]

Metabolic Regulation

SIRT6 is a key regulator of both glucose and lipid metabolism, primarily by controlling the expression of key metabolic genes.[18][19][20]

-

Glucose Metabolism: SIRT6-deficient mice exhibit severe hypoglycemia, highlighting its crucial role in glucose homeostasis.[10][18]

-

It represses the expression of multiple glycolytic enzymes and the glucose transporter GLUT1 by co-repressing HIF-1α.[9][10]

-

SIRT6-induced deacetylation of FoxO1 promotes its nuclear export and degradation, which in turn increases the expression of Pdx1 and GLUT2, leading to enhanced insulin secretion from pancreatic β-cells.[18]

-

In skeletal muscle, SIRT6 activates AMP-activated protein kinase (AMPK), which promotes the expression of genes involved in glucose uptake and mitochondrial oxidative phosphorylation.[21]

-

-

Lipid Metabolism: SIRT6 plays a significant role in lipid homeostasis.[14][19][20]

DNA Damage Repair

SIRT6 plays a vital role in maintaining genomic stability by participating in the DNA damage response (DDR).[22][23] It is one of the earliest factors recruited to sites of DNA double-strand breaks (DSBs) and stimulates both major DSB repair pathways.[23][24]

-

Non-Homologous End Joining (NHEJ): SIRT6 forms a complex with DNA-dependent protein kinase (DNA-PK) and is required for the mobilization and stabilization of the DNA-PK catalytic subunit (DNA-PKcs) at chromatin surrounding DSBs.[25][26]

-

Homologous Recombination (HR): SIRT6 promotes HR, although the precise mechanism is still under investigation. Its deacetylase activity on histone H3 at lysine 56 (H3K56) is known to influence DNA repair pathways.[10]

-

PARP1 Activation: Under oxidative stress, SIRT6 physically associates with and mono-ADP-ribosylates Poly(ADP-ribose) polymerase 1 (PARP1), stimulating its activity and enhancing DSB repair.[24][26]

Inflammation

SIRT6 is a potent anti-inflammatory protein that functions by repressing the expression of pro-inflammatory genes.[27]

-

NF-κB Pathway: SIRT6 deacetylates H3K9ac at the promoters of NF-κB target genes, such as IL-6 and TNF-α, thereby inhibiting their transcription.[12][28][29] This is a primary mechanism for its anti-inflammatory effects.

-

c-JUN and STAT3: SIRT6 suppresses the expression of c-JUN target genes like MCP-1 and IL-6.[18][29] It also prevents the phosphorylation of STAT3 by deacetylating Pyruvate Kinase M2 (PKM2), which disrupts the NF-κB-IL-6-STAT3 inflammatory feedback loop in macrophages.[18][27]

-

TGF-β Signaling: SIRT6 deficiency leads to the transcriptional activation of the TGF-β signaling pathway, a key driver of fibrosis.[30] SIRT6 can regulate the transcriptional activity of SMAD3 in a deacetylation-dependent manner.[30]

References

- 1. Sirtuin 6 - Wikipedia [en.wikipedia.org]

- 2. Tissue expression of SIRT6 - Summary - The Human Protein Atlas [proteinatlas.org]

- 3. SIRT6 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 4. researchgate.net [researchgate.net]

- 5. Sirtuin 6—A Key Regulator of Hepatic Lipid Metabolism and Liver Health - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. SIRT6 transcriptionally regulates global protein synthesis through transcription factor Sp1 independent of its deacetylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. SIRT6 transcriptionally regulates global protein synthesis through transcription factor Sp1 independent of its deacetylase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. SIRT6, a Mammalian Deacylase with Multitasking Abilities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The histone deacetylase SIRT6 restrains transcription elongation via promoter- proximal pausing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. SIRT6 Widely Regulates Aging, Immunity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Regulation of Sirtuin Function by Posttranslational Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. SIRT6: novel mechanisms and links to aging and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Posttranslational Modification of Sirt6 Activity by Peroxynitrite - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Sirtuin Oxidative Post-translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. SIRT6 in Aging, Metabolism, Inflammation and Cardiovascular Diseases [aginganddisease.org]

- 18. SIRT6 in Aging, Metabolism, Inflammation and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. SIRT6’s function in controlling the metabolism of lipids and glucose in diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | SIRT6’s function in controlling the metabolism of lipids and glucose in diabetic nephropathy [frontiersin.org]

- 21. SIRT6 regulates metabolic homeostasis in skeletal muscle through activation of AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. The Role and Molecular Pathways of SIRT6 in Senescence and Age-related Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. SIRT6 is a DNA double-strand break sensor - PMC [pmc.ncbi.nlm.nih.gov]

- 24. SIRT6 promotes DNA repair under stress by activating PARP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 25. SIRT6 stabilizes DNA-dependent Protein Kinase at chromatin for DNA double-strand break repair | Aging [aging-us.com]

- 26. researchgate.net [researchgate.net]

- 27. Sirtuin 6 Builds a Wall Against Inflammation, Trumping Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 28. SIRT1 and SIRT6 Signaling Pathways in Cardiovascular Disease Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Sirtuin 6 deficiency transcriptionally up-regulates TGF-β signaling and induces fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]

Sirtuin 6: A Pivotal Regulator in Inflammatory Pathways

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Sirtuin 6 (SIRT6) has emerged as a critical modulator of inflammatory processes, exerting its influence through a variety of enzymatic activities, including NAD+-dependent deacetylation and ADP-ribosylation. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning SIRT6's involvement in key inflammatory pathways. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of targeting SIRT6 in inflammatory and autoimmune diseases. This document details SIRT6's intricate relationship with the master inflammatory regulator, Nuclear Factor-kappa B (NF-κB), its role in modulating Tumor Necrosis Factor-alpha (TNF-α) signaling, its impact on macrophage polarization, and its connection to the NLRP3 inflammasome and IL-17A-mediated inflammation. Included are summaries of quantitative data, detailed experimental protocols for key assays, and visualizations of signaling pathways and experimental workflows to facilitate a deeper understanding of SIRT6's function in inflammation.

Core Mechanisms of SIRT6-Mediated Inflammatory Regulation

SIRT6 employs multiple mechanisms to control inflammatory signaling, primarily through its deacetylase activity on both histone and non-histone proteins.

Attenuation of NF-κB Signaling

The NF-κB pathway is a cornerstone of the inflammatory response, and its dysregulation is implicated in numerous chronic inflammatory diseases. SIRT6 acts as a crucial negative regulator of this pathway through several distinct mechanisms.

-

Histone Deacetylation: SIRT6 directly deacetylates histone H3 at lysine 9 (H3K9ac) on the promoters of NF-κB target genes.[1][2] This epigenetic modification leads to a more condensed chromatin structure, thereby repressing the transcription of pro-inflammatory genes such as TNF-α, IL-6, MCP-1, ICAM-1, and VCAM-1.[3][4] In SIRT6-deficient cells, there is a notable hyperacetylation of H3K9 at these gene promoters, which is associated with enhanced gene expression.[1][2]

-

Interaction with RELA (p65): SIRT6 physically interacts with the RELA (p65) subunit of the NF-κB complex.[1][2][5] This interaction is crucial for the recruitment of SIRT6 to the promoters of NF-κB target genes.[1] While a precise binding affinity (Kd value) has not been definitively established in the literature, co-immunoprecipitation experiments have consistently demonstrated this interaction.[2]

-

Promotion of IκBα Expression: SIRT6 indirectly inhibits NF-κB activation by promoting the expression of its inhibitor, IκBα.[6] It achieves this by inducing the cysteine monoubiquitination of the histone methyltransferase SUV39H1, leading to its dissociation from the Nfkb1a promoter (the gene encoding IκBα) and subsequent upregulation of IκBα expression.[6]

Modulation of TNF-α Signaling

TNF-α is a potent pro-inflammatory cytokine that plays a central role in systemic inflammation. SIRT6 regulates TNF-α at both the transcriptional and post-translational levels.

-

Transcriptional Repression: As mentioned, SIRT6 represses the transcription of the TNF-α gene by deacetylating H3K9ac at its promoter.

-

Deacylation and Secretion: SIRT6 also functions as a deacylase, removing long-chain fatty acyl groups from proteins. It has been shown to demyristoylate TNF-α at lysines 19 and 20, a modification that is critical for its secretion.[7] This indicates a more complex, context-dependent role for SIRT6 in TNF-α biology, where it can both repress its production and facilitate its release.

Influence on Macrophage Polarization

Macrophages are highly plastic immune cells that can adopt different functional phenotypes, broadly categorized as pro-inflammatory (M1) and anti-inflammatory (M2). SIRT6 plays a significant role in tipping the balance towards the M2 phenotype.

-

Suppression of M1 Polarization: SIRT6 has been shown to suppress the expression of M1 markers, such as CD86.[8][9]

-

Promotion of M2 Polarization: Conversely, SIRT6 promotes the expression of M2 markers, including CD206.[8][9] The expression of SIRT6 itself is reportedly higher in M2-polarized macrophages compared to their M1 counterparts.[10]

Regulation of the NLRP3 Inflammasome and IL-17A

-

NLRP3 Inflammasome: The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. While direct quantitative data on the effect of SIRT6 on IL-1β and caspase-1 levels is limited, studies on SIRT1, a closely related sirtuin, have shown that it can inhibit NLRP3 inflammasome activation.[11][12] Given the overlapping functions of sirtuins in inflammation, a similar regulatory role for SIRT6 is plausible and warrants further investigation.

-

IL-17A and RORγt: SIRT6 has been implicated in the regulation of IL-17A, a cytokine crucial for autoimmune responses. It has been shown to directly bind to and deacetylate the transcription factor RORγt, which is a master regulator of Th17 cell differentiation and IL-17A production.[13] This deacetylation event is thought to modulate RORγt's transcriptional activity.

Quantitative Data Summary

The following tables summarize the available quantitative data on the effects of SIRT6 modulation on inflammatory markers.

Table 1: Effect of SIRT6 Overexpression on NF-κB Target Gene Expression in Human Lung Microvascular Endothelial Cells (HLMECs)

| Gene | Fold Change (SIRT6 Overexpression vs. Control) | Reference |

| ICAM-1 | ~0.5-fold decrease | [3] |

| VCAM-1 | ~0.6-fold decrease | [3] |

Table 2: Effect of SIRT6 Inhibition on Inflammatory Markers

| Inhibitor | Target | Effect | IC50 | Reference |

| OSS_128167 | SIRT6 | Decreased TNF-α secretion | 89 µM | [14][15] |

| OSS_128167 | SIRT1 | - | 1578 µM | [14][15] |

| OSS_128167 | SIRT2 | - | 751 µM | [14][15] |

Table 3: Effect of SIRT6 on Macrophage Polarization Markers

| Condition | Marker | Change in Expression | Reference |

| SIRT6 inhibition | CD86 (M1) | Increased | [8] |

| SIRT6 inhibition | CD206 (M2) | Decreased | [8] |

| M1 Polarization | SIRT6 | Decreased | [10] |

| M2 Polarization | SIRT6 | Increased | [10] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of SIRT6 in inflammatory pathways.

Co-Immunoprecipitation of Endogenous SIRT6 and RELA

This protocol is designed to verify the interaction between SIRT6 and the RELA subunit of NF-κB in a cellular context.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein A/G magnetic beads

-

Anti-SIRT6 antibody (for immunoprecipitation)

-

Anti-RELA antibody (for western blotting)

-

Normal rabbit IgG (isotype control)

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

-

SDS-PAGE gels and western blotting apparatus

Procedure:

-

Culture cells to ~80-90% confluency.

-

Lyse cells in ice-cold lysis buffer.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with either anti-SIRT6 antibody or normal rabbit IgG overnight at 4°C with gentle rotation.

-

Add protein A/G magnetic beads and incubate for an additional 2-4 hours at 4°C.

-

Wash the beads 3-5 times with cold wash buffer.

-

Elute the protein complexes from the beads using elution buffer.

-

Analyze the eluates by SDS-PAGE and western blotting using an anti-RELA antibody.

Chromatin Immunoprecipitation (ChIP)-qPCR for H3K9ac at the IL-6 Promoter

This protocol allows for the quantification of H3K9ac levels at the promoter of the pro-inflammatory gene IL-6, which can be influenced by SIRT6 activity.

Materials:

-

Formaldehyde (for cross-linking)

-

Glycine (to quench cross-linking)

-

Cell lysis buffer

-

Nuclear lysis buffer

-

Sonication buffer

-

Anti-H3K9ac antibody

-

Normal rabbit IgG (isotype control)

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

Proteinase K

-

Phenol:chloroform:isoamyl alcohol

-

qPCR primers for the IL-6 promoter

-

qPCR master mix and instrument

Procedure:

-

Cross-link proteins to DNA by adding formaldehyde directly to the cell culture medium.

-

Quench the reaction with glycine.

-

Harvest and lyse the cells to isolate nuclei.

-

Lyse the nuclei and sonicate the chromatin to shear DNA to fragments of 200-1000 bp.

-

Immunoprecipitate the chromatin with an anti-H3K9ac antibody or IgG control overnight at 4°C.

-

Capture the antibody-chromatin complexes with protein A/G magnetic beads.

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.

-

Elute the chromatin from the beads and reverse the cross-links by heating with proteinase K.

-

Purify the DNA using phenol:chloroform extraction and ethanol precipitation.

-

Quantify the enrichment of the IL-6 promoter region in the immunoprecipitated DNA relative to the input DNA using qPCR.[9]

In Vitro SIRT6 Deacetylation Assay

This protocol is for assessing the direct deacetylase activity of SIRT6 on a given substrate.

Materials:

-

Recombinant SIRT6 protein

-

Acetylated substrate (e.g., a peptide or purified protein)

-

NAD+

-

Deacetylation buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Reaction stop solution (e.g., acid or organic solvent)

-

Method for detecting deacetylation (e.g., HPLC, mass spectrometry, or western blot with an acetyl-lysine antibody)

Procedure:

-

Set up the deacetylation reaction by combining the recombinant SIRT6, acetylated substrate, and NAD+ in the deacetylation buffer.

-

Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).

-

Stop the reaction by adding the stop solution.

-

Analyze the reaction products to determine the extent of deacetylation. For a western blot-based detection, run the samples on an SDS-PAGE gel and probe with an antibody specific for the acetylated form of the substrate.[1][7][10][16]

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key SIRT6-mediated inflammatory pathways and experimental workflows.

Caption: SIRT6 regulation of the NF-κB signaling pathway.

Caption: SIRT6 influences macrophage polarization towards an anti-inflammatory M2 phenotype.

Caption: Experimental workflow for Chromatin Immunoprecipitation (ChIP).

Therapeutic Implications and Future Directions

The multifaceted role of SIRT6 in dampening inflammatory responses positions it as a highly attractive therapeutic target for a wide range of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and neuroinflammatory disorders. The development of small molecule activators of SIRT6 could offer a novel therapeutic strategy to suppress chronic inflammation.

However, the pro-secretory role of SIRT6 in TNF-α release highlights the complexity of its biological functions and underscores the need for a nuanced approach to therapeutic targeting. Future research should focus on:

-

Elucidating the precise context-dependent mechanisms that govern the opposing roles of SIRT6 in inflammation.

-

Identifying and validating specific biomarkers to monitor SIRT6 activity in vivo.

-

Developing highly specific SIRT6 modulators and evaluating their efficacy and safety in preclinical models of inflammatory diseases.

A deeper understanding of the intricate regulatory networks governed by SIRT6 will be paramount in harnessing its full therapeutic potential for the treatment of inflammatory disorders.

References

- 1. Protocol to purify the histone deacetylase SIRT6 and assess its activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SIRT6 links histone H3 lysine 9 deacetylation to control of NF-κB dependent gene expression and organismal lifespan - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. The histone deacetylase SIRT6 restrains transcription elongation via promoter- proximal pausing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. FUNCTIONAL DISSECTION OF SIRT6: IDENTIFICATION OF DOMAINS THAT REGULATE HISTONE DEACETYLASE ACTIVITY AND CHROMATIN LOCALIZATION - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The NF-κB target genes ICAM-1 and VCAM-1 are differentially regulated during spontaneous differentiation of Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Direct regulation of interleukin-6 expression by Notch signaling in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protocol to purify the histone deacetylase SIRT6 and assess its activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Involvement of the SIRT1-NLRP3 pathway in the inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]

- 12. SIRT1 inhibits inflammatory response partly through regulation of NLRP3 inflammasome in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. medchemexpress.com [medchemexpress.com]

- 15. selleckchem.com [selleckchem.com]

- 16. Sirtuin 6 (SIRT6) Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Initial Characterization of SIRT6: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sirtuin 6 (SIRT6) has emerged as a critical regulator of cellular homeostasis, with profound implications for aging, metabolism, and genome stability. This technical guide provides an in-depth overview of the seminal discoveries and initial characterization of this multifaceted protein. We delve into the key experiments that first elucidated its function as a histone deacetylase, its crucial role in DNA repair, and its impact on glucose and lipid metabolism. This document summarizes the quantitative data from foundational studies, presents detailed experimental protocols for key assays, and visualizes the core signaling pathways and experimental workflows as they were first understood. This guide is intended to serve as a comprehensive resource for researchers and professionals in drug development seeking a deep, technical understanding of SIRT6's foundational biology.

Discovery of SIRT6 and the Phenotype of SIRT6-Deficient Mice

The initial characterization of SIRT6's physiological role came from the development of a knockout mouse model in 2006.[1] These mice, deficient in SIRT6, exhibited a severe premature aging-like phenotype, underscoring the critical role of SIRT6 in maintaining organismal health.[1][2]

Generation of SIRT6-Deficient Mice

The generation of SIRT6-deficient mice was a crucial first step in understanding its in vivo function. A targeting vector was utilized to disrupt exons 1 through 6 of the Sirt6 gene by inserting lacZ and neomycin resistance genes.[3] This construct was introduced into embryonic stem (ES) cells, which were subsequently injected into blastocysts to create chimeric mice.[3]

Key Phenotypic Findings in SIRT6-Deficient Mice

SIRT6-deficient mice were born at the expected Mendelian ratios but soon developed a range of severe degenerative conditions.[1][4] By three to four weeks of age, these mice uniformly succumbed to a lethal hypoglycemic event.[1][5][6]

Table 1: Phenotypic Characteristics of SIRT6-Deficient Mice

| Characteristic | Observation in SIRT6-/- Mice | Wild-Type Control | Reference |

| Lifespan | Death by 4 weeks of age | Normal lifespan | [1] |

| Body Weight | Significantly lower | Normal | [4] |

| Blood Glucose | Severe hypoglycemia | Normoglycemic | [6] |

| Subcutaneous Fat | Complete loss | Present | [1] |

| Bone Mineral Density | Osteopenia (30% loss) | Normal | [3] |

| Lymphocyte Count | Profound lymphopenia | Normal | [1][3] |

| Spine | Lordokyphosis (hunchbacked) | Normal | [1][3] |

| Genomic Stability | Increased chromosomal aberrations | Stable | [1] |

This table summarizes the initial key phenotypic findings in SIRT6 knockout mice as reported in the foundational literature.

Initial Characterization of SIRT6 Enzymatic Activity

While the knockout mouse phenotype pointed to a critical physiological role, the precise biochemical function of SIRT6 remained elusive initially. Early studies failed to detect robust deacetylase activity on histone substrates, leading to the hypothesis that it might primarily function as a mono-ADP-ribosyltransferase.[1][7] However, subsequent research definitively identified SIRT6 as a potent and specific histone deacetylase.

Discovery of Histone Deacetylase Activity

In 2008, a landmark study published in Nature by Michishita et al. provided the first conclusive evidence that SIRT6 is an NAD+-dependent histone H3 lysine 9 (H3K9) deacetylase.[7][8] This discovery was pivotal in shifting the understanding of SIRT6's primary enzymatic function. Later studies also identified histone H3 lysine 56 (H3K56) as another key substrate.[7][9]

Table 2: Key Histone Substrates of SIRT6 Deacetylase Activity

| Histone Mark | Initial Discovery Reference | Functional Relevance |

| H3K9ac | Michishita et al., 2008[8] | Telomeric chromatin maintenance, transcriptional repression of metabolic genes |

| H3K56ac | Michishita et al., 2009[7][9] | Genomic stability, DNA damage response |

This table highlights the initially identified histone marks deacetylated by SIRT6 and their associated biological functions.

Experimental Protocol: In Vitro SIRT6 Deacetylase Assay

The following protocol is a synthesized representation of the methods used in the initial discovery of SIRT6's deacetylase activity.

Objective: To measure the deacetylation of a specific histone peptide by recombinant SIRT6 in vitro.

Materials:

-

Recombinant SIRT6 protein

-

Acetylated histone H3 peptide (e.g., H3K9ac)

-

NAD+

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (for fluorometric assays)

-

HPLC system or fluorometer

Procedure:

-

Reaction Setup: In a microcentrifuge tube or well of a microplate, combine the reaction buffer, the acetylated histone peptide substrate, and NAD+.

-

Enzyme Addition: Initiate the reaction by adding recombinant SIRT6 protein to the mixture.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 1-4 hours).

-

Reaction Termination: Stop the reaction, typically by adding a quenching solution such as formic acid for HPLC analysis or a developer solution for fluorometric assays.

-

Detection:

-

HPLC-based: Analyze the reaction mixture by reverse-phase HPLC to separate and quantify the acetylated and deacetylated peptide products.

-

Fluorometric: Measure the fluorescence signal using a fluorometer. The developer solution contains a protease that cleaves the deacetylated peptide, releasing a fluorophore.

-

Diagram 1: Experimental Workflow for SIRT6 Deacetylase Assay

A simplified workflow of the in vitro SIRT6 deacetylase assay.

SIRT6 in DNA Repair and Genome Stability

The profound genomic instability observed in SIRT6-deficient mice strongly implicated SIRT6 in the maintenance of genomic integrity.[1] Subsequent research established SIRT6 as a key player in multiple DNA repair pathways, particularly base excision repair (BER) and double-strand break (DSB) repair.[2][10][11]

Role in Base Excision Repair (BER)

Initial studies on SIRT6-deficient mouse embryonic fibroblasts (MEFs) revealed a heightened sensitivity to DNA alkylating agents, suggesting a defect in the BER pathway.[1] SIRT6 was found to be a critical factor in promoting efficient BER.[10][11][12]

Involvement in Double-Strand Break (DSB) Repair